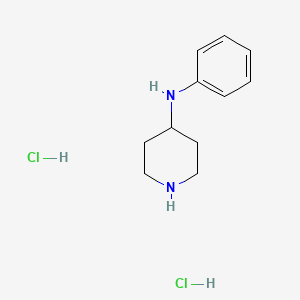

N-phenylpiperidin-4-amine dihydrochloride

説明

特性

IUPAC Name |

N-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNDCRNMZQPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672565 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99918-43-1 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-phenylpiperidin-4-amine dihydrochloride

Introduction

N-phenylpiperidin-4-amine dihydrochloride, also known as 4-anilinopiperidine dihydrochloride, is a chemical compound with significant applications in pharmaceutical research and organic synthesis.[1] Its molecular structure, featuring a piperidine ring attached to a phenylamine group, makes it a valuable precursor for the synthesis of various complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] The dihydrochloride salt form significantly enhances its solubility in water and other polar solvents compared to its free base form.[1] The presence of two hydrochloride groups facilitates strong ionic interactions with water molecules, making it highly soluble.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 99918-43-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂ · 2HCl | [1][2] |

| Molecular Weight | 249.18 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 100-103 °C (for the free base) | [4] |

| pKa (free base) | 9.83 ± 0.10 (predicted) | [1] |

| Solubility | ||

| Water | High | [1] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [1][2] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1][2] |

| Methanol | 1 mg/mL | [1][2] |

| Ethanol | 0.25 mg/mL | [1][2] |

| N,N-Dimethylformamide (DMF) | 0.16 mg/mL | [1][2] |

| Stability | Stable under normal storage conditions; ≥ 5 years | [1][2] |

The predicted pKa of the free base is relatively high, indicating that the compound is predominantly in its protonated form in acidic to neutral conditions.[1] This is a crucial factor for its stability and solubility in aqueous solutions, with the optimal pH range for formulations being between 6 and 8.[1]

Synthesis and Reactivity

The primary synthetic route to this compound is through reductive amination.[1] This common method involves the reaction of a piperidone derivative with aniline, followed by reduction of the resulting imine or enamine.

A typical synthesis involves:

-

Starting Material : N-(tert-butoxycarbonyl)-4-piperidone is a common starting material.[1]

-

Reductive Amination : The piperidone is reacted with aniline in the presence of a reducing agent, such as sodium cyanoborohydride, to form the N-phenyl-4-aminopiperidine derivative.

-

Deprotection : If a protecting group like Boc is used, it is removed under acidic conditions.

-

Salt Formation : The resulting amine is treated with hydrochloric acid to yield the dihydrochloride salt.[1]

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

The reactivity of this compound is characteristic of secondary amines and piperidines. It can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Applications in Research and Drug Development

This compound serves as a crucial building block and analytical standard in several areas of scientific research.

Pharmaceutical Intermediate

Its primary application is as a precursor in the synthesis of pharmaceuticals, most notably as an intermediate in the production of fentanyl and its analogs.[2][5] The piperidine core is a common scaffold in many centrally active drugs. The Drug Enforcement Administration (DEA) has classified N-phenylpiperidin-4-amine (4-anilinopiperidine), its salts, amides, and carbamates as List I chemicals due to their use in the illicit manufacture of controlled substances.[5][6]

Analytical Reference Standard

Due to its association with fentanyl synthesis, this compound is used as an analytical reference standard.[1][2] It helps in the identification and quantification of this compound as an impurity in samples of fentanyl and related substances, which is vital for forensic and quality control purposes.[1][2]

Neurochemical Research

The structural similarity of N-phenylpiperidin-4-amine to compounds with known pharmacological activity suggests its potential use in neurochemical research.[1] It can be used as a starting point for the design and synthesis of novel ligands for studying central nervous system functions and receptor interactions.[1][7]

Diagram 2: Role in Fentanyl Synthesis

Caption: The role of N-phenylpiperidin-4-amine (NPP) as a key intermediate in the Siegfried method for fentanyl synthesis.[5]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of the free base, N-phenylpiperidin-4-amine.

Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

Dissolve N-Boc-4-piperidone and aniline in DCM.

-

Add NaBH(OAc)₃ portion-wise to the stirring solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-N-phenylpiperidin-4-amine.

-

Dissolve the purified intermediate in a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of HCl in diethyl ether or dioxane to precipitate the dihydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

-

Handling: Use in a well-ventilated area.[8] Avoid breathing dust.[4][9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4][8] Store locked up.[8]

Conclusion

This compound is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its well-defined chemical properties and versatile reactivity make it an important precursor for the development of new therapeutics. However, its role in the synthesis of controlled substances necessitates strict regulatory control and careful handling. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

-

Drug Enforcement Administration. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. Buy this compound | 99918-43-1 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 6. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-phenylpiperidin-4-amine hydrochloride | 1193388-65-6 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of 4-Anilinopiperidine

An In-depth Technical Guide to the Synthesis of 4-Anilinopiperidine Dihydrochloride

Disclaimer: 4-Anilinopiperidine (4-AP) and its salts, including the dihydrochloride form, are regulated as DEA List I chemicals in the United States and are subject to international controls.[1][2][3] Their synthesis, handling, and distribution are governed by strict legal and administrative requirements. This document is intended for research, scientific, and drug development professionals for informational and educational purposes only, providing a technical overview of synthesis pathways from a chemical principles perspective. All activities involving this substance must be conducted in full compliance with all applicable laws and regulations and under the appropriate licenses.

4-Anilinopiperidine (4-AP), systematically named N-phenylpiperidin-4-amine, is a heterocyclic organic compound that serves as a critical structural scaffold. While it can be an impurity in certain opioid syntheses, its primary significance lies in its role as a key intermediate in the development of the 4-anilidopiperidine class of potent synthetic analgesics.[4][5][6] The incorporation of this moiety is a cornerstone of several clinically important molecules.

However, the utility of 4-AP as a precursor has also led to its diversion for the illicit manufacture of fentanyl and its analogues.[7][8] Consequently, international bodies and national agencies, including the U.S. Drug Enforcement Administration (DEA), have designated 4-anilinopiperidine and its derivatives as controlled precursor chemicals to prevent their misuse.[1][3][9] This regulatory status underscores the dual nature of this molecule and necessitates a responsible and highly regulated approach to its synthesis and handling. This guide provides a detailed examination of the prevalent synthetic methodologies for obtaining 4-anilinopiperidine dihydrochloride, focusing on the underlying chemical principles and strategic considerations for researchers in the field.

Core Synthesis Pathway: Reductive Amination of a 4-Piperidone Core

The most established and versatile strategy for constructing the 4-anilinopiperidine framework is the reductive amination reaction.[10] This cornerstone of C-N bond formation involves the condensation of a carbonyl compound—in this case, a 4-piperidone derivative—with a primary amine (aniline) to form an imine or enamine intermediate, which is subsequently reduced to the target secondary amine. The choice of starting materials and reducing agent dictates the efficiency, scalability, and safety profile of the synthesis.

Caption: General mechanism of reductive amination for 4-AP synthesis.

Two primary routes are commonly employed within this framework: a direct approach using unprotected 4-piperidone and a more controlled strategy involving an N-protected piperidone.

Route A: Direct Reductive Amination of 4-Piperidone

This approach utilizes 4-piperidone hydrochloride monohydrate directly as the carbonyl-containing starting material.[11][12] While seemingly more direct, this route requires careful control of reaction conditions to mitigate potential side reactions, such as self-condensation or polymerization of the piperidone starting material under certain pH conditions.

Causality of Reagent Choice: The use of a dissolving metal reduction system, such as zinc dust in acetic acid, is a classic and robust method for this transformation.[12] Zinc acts as the electron donor, while acetic acid serves as the proton source and solvent. The reaction proceeds through the in-situ formation of the iminium species, which is then immediately reduced. This method is powerful but can generate significant metal waste, posing challenges for purification and environmental disposal on an industrial scale.

Route B: The N-Protected Strategy for Enhanced Control

To circumvent the reactivity issues of the free secondary amine on the piperidine ring, a more refined and widely adopted laboratory approach involves the use of an N-protected 4-piperidone.[13] The most common protecting group is the tert-butoxycarbonyl (Boc) group, derived from N-Boc-4-piperidone.

Expertise-Driven Rationale:

-

Prevention of Side Reactions: The Boc group is sterically bulky and electronically deactivating, effectively preventing the piperidine nitrogen from participating in undesired N-alkylation or N-arylation reactions.

-

Improved Solubility & Handling: N-Boc-4-piperidone exhibits improved solubility in common organic solvents compared to the hydrochloride salt of 4-piperidone, facilitating more homogeneous reaction conditions.

-

Mild Reducing Agents: This strategy is compatible with milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective under the slightly acidic conditions that favor iminium ion formation without degrading the reagent itself.[10][14]

The synthesis concludes with a deprotection step, where the Boc group is cleaved under acidic conditions. A key advantage of this step is that the use of hydrochloric acid for deprotection simultaneously protonates the basic nitrogen centers, leading directly to the formation of the desired 4-anilinopiperidine dihydrochloride salt.[10][13]

Caption: Comparative workflows for 4-AP synthesis.

Experimental Protocols: A Comparative Overview

The following protocols are presented based on methodologies reported in the scientific and patent literature. They are intended for illustrative purposes to highlight the differences in experimental design.

Protocol 1: Synthesis via N-Boc-4-Piperidone (Lab-Scale)

This protocol is adapted from standard reductive amination procedures using sodium triacetoxyborohydride.[10]

-

Reaction Setup: N-Boc-4-piperidone and aniline (1.0-1.2 equivalents) are dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Acetic acid (catalytic to 1.1 equivalents) may be added to facilitate the formation of the iminium ion intermediate. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture, controlling any initial exotherm. The reaction is stirred at room temperature until completion (typically 12-24 hours), monitored by TLC or LC-MS.

-

Workup & Isolation (Free Base): The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-4-anilinopiperidine.

-

Deprotection & Salt Formation: The crude intermediate is dissolved in a solvent like methanol or diethyl ether. A solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl) is added. The precipitation of 4-anilinopiperidine dihydrochloride occurs. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.[15]

Protocol 2: Direct Synthesis from 4-Piperidone Hydrochloride (Alternative)

This protocol is based on the methodology employing a metal-acid reducing system.[12]

-

Reaction Setup: A mixture of 4-piperidone hydrochloride monohydrate, aniline, and an excess of zinc dust is suspended in 90% acetic acid.

-

Reduction: The mixture is stirred at room temperature for an extended period (e.g., 20-30 hours) and then heated to an elevated temperature (e.g., 65-80°C) for another 20-30 hours to drive the reaction to completion.

-

Workup & Isolation (Free Base): After cooling, water is added, and the remaining zinc is filtered off. The filtrate is cooled in an ice bath and neutralized by the careful addition of an excess of a strong base, such as aqueous sodium hydroxide, which precipitates the crude 4-anilinopiperidine free base.

-

Purification & Salt Formation: The crude free base is collected by filtration and can be recrystallized from a suitable solvent (e.g., acetone) to improve purity.[12] The purified base is then dissolved in a solvent and treated with hydrochloric acid to precipitate the final dihydrochloride salt, which is collected by filtration and dried.

| Parameter | Route B (N-Protected) | Route A (Direct) |

| Starting Material | N-Boc-4-Piperidone | 4-Piperidone HCl |

| Key Reagents | NaBH(OAc)₃, HCl | Zinc, Acetic Acid, NaOH |

| Reaction Conditions | Mild (Room Temp.) | Harsher (Elevated Temp.) |

| Workup | Standard organic extraction | Metal filtration, neutralization |

| Pros | High selectivity, cleaner reaction, easier purification | Fewer steps, lower reagent cost |

| Cons | Additional protection/deprotection steps | Potential side reactions, metal waste |

Alternative Synthetic Strategies

While reductive amination is the dominant pathway, modern organic chemistry offers other powerful methods for C-N bond formation that could be conceptually applied.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[16] In a hypothetical application, 4-aminopiperidine (or a protected version) could be coupled with a halobenzene. This method is exceptionally versatile but is often more expensive due to the cost of the palladium catalyst and specialized phosphine ligands required. It is typically reserved for substrates where classical methods like reductive amination are not feasible.

Caption: Conceptual pathway for 4-AP via Buchwald-Hartwig coupling.

Final Product: Salt Formation and Characterization

The conversion of the oily or low-melting solid 4-anilinopiperidine free base to its crystalline dihydrochloride salt is a critical final step.

Rationale for Dihydrochloride Salt Formation:

-

Stability: Salts are generally more chemically stable and less prone to air oxidation than the corresponding free bases.

-

Handling: The crystalline nature of the salt makes it easier to handle, weigh, and store compared to a liquid or amorphous solid.

-

Purification: The process of salt formation and subsequent recrystallization is an effective method for purification, removing non-basic impurities.[17]

-

Solubility: The salt form often has more predictable and favorable solubility properties in aqueous or polar protic solvents.

The "dihydrochloride" designation indicates that both the piperidine nitrogen and the exocyclic anilino nitrogen have been protonated by HCl, forming a dicationic species balanced by two chloride anions.

Safety and Regulatory Compliance: A Non-Negotiable Requirement

Given the stringent controls on 4-anilinopiperidine, a discussion of its synthesis is incomplete without emphasizing the paramount importance of safety and legal compliance.

-

Chemical Hazards: 4-Anilinopiperidine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Regulatory Status: 4-Anilinopiperidine is a DEA List I chemical.[1] All acquisition, synthesis, storage, and use of this compound must be performed in strict accordance with DEA regulations, including registration, record-keeping, and reporting requirements. Similar controls exist in many other jurisdictions worldwide.[9] Any researcher or institution working with this substance must hold the necessary licenses and adhere to all legal obligations.

Conclusion

The synthesis of 4-anilinopiperidine dihydrochloride is most effectively and commonly achieved through the reductive amination of a 4-piperidone precursor with aniline. The use of an N-protected piperidone, particularly N-Boc-4-piperidone, offers a highly controlled and selective route favored in laboratory and pharmaceutical development settings, culminating in an acid-mediated deprotection that conveniently yields the final dihydrochloride salt. Direct amination presents a shorter but potentially less clean alternative. The status of 4-anilinopiperidine as a regulated precursor chemical places a profound responsibility on the scientific community. A thorough understanding of its synthesis must be paired with an unwavering commitment to safe laboratory practices and absolute adherence to all legal and regulatory frameworks governing its production and use.

References

- EP2455377A1 - Synthesis of fentanyl analogs - Google Patents. [URL: https://patents.google.

- US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents. [URL: https://patents.google.

- ChemicalBook - N-phenylpiperidin-4-amine synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7718505_EN.htm]

- Smolecule - Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1. [URL: https://www.smolecule.com/cas-99918-43-1-n-phenylpiperidin-4-amine-dihydrochloride.html]

- US8399677B2 - Method for the preparation of fentanyl - Google Patents. [URL: https://patents.google.

- Federal Register - Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [URL: https://www.federalregister.gov/documents/2023/10/31/2023-23961/designation-of-halides-of-4-anilinopiperidine-as-list-i-chemicals]

- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents. [URL: https://patents.google.

- Federal Register - Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. [URL: https://www.federalregister.gov/documents/2020/04/15/2020-07802/designation-of-benzylfentanyl-and-4-anilinopiperidine-precursor-chemicals-used-in-the-illicit]

- Cayman Chemical - 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1). [URL: https://www.caymanchem.com/product/20085/4-anilinopiperidine-(hydrochloride)]

- PubChem - NIH - 4-Anilinopiperidine | C11H16N2 | CID 89982. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Anilinopiperidine]

- PubMed - 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. [URL: https://pubmed.ncbi.nlm.nih.gov/8349830/]

- Federal Register - Designation of Halides of 4-Anilinopiperidine as List I Chemicals (Proposed Rule). [URL: https://www.federalregister.gov/documents/2023/04/14/2023-07823/designation-of-halides-of-4-anilinopiperidine-as-list-i-chemicals]

- Asian Journal of Research in Chemistry - Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2017-10-6-1.html]

- ResearchGate - Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF. [URL: https://www.researchgate.net/publication/346430332_Synthesis_of_4-anilinopiperidine_methyl_esters_intermediates_in_the_production_of_carfentanil_sufentanil_and_remifentanil]

- DEA.gov - DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. [URL: https://www.dea.gov/press-releases/2019/09/17/dea-proposes-control-three-precursor-chemicals-used-illicitly]

- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. [URL: https://patents.google.

- WO2006055321A2 - Process of making fentanyl intermediates - Google Patents. [URL: https://patents.google.

- Semantic Scholar - Fentanyl and the 4-Anilinopiperidine Group of Analgesics. [URL: https://www.semanticscholar.org/paper/Fentanyl-and-the-4-Anilinopiperidine-Group-of-Casy-Parfitt/e80b2a8f895521b10673d3278c253457597b83d9]

- CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents. [URL: https://patents.google.

- Wikipedia - Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- PDF - Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [URL: https://www.researchgate.

- english.scio.gov.cn - Full text: Controlling Fentanyl-Related Substances – China's Contribution. [URL: http://english.scio.gov.cn/whitepapers/2023-09/19/content_116694830.htm]

Sources

- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 2. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 8. dea.gov [dea.gov]

- 9. 稿件详情 [english.scio.gov.cn]

- 10. Buy this compound | 99918-43-1 [smolecule.com]

- 11. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]

- 12. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 13. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 14. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 15. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of N-phenylpiperidin-4-amine Dihydrochloride

Abstract

N-phenylpiperidin-4-amine dihydrochloride (CAS No. 99918-43-1) is a critical analytical reference standard, primarily recognized for its association as a potential impurity in the synthesis of fentanyl and its analogues.[1][2] Its precise characterization is paramount for forensic analysis, quality control in pharmaceutical manufacturing, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation through various analytical techniques. As a dihydrochloride salt, its spectroscopic properties are notably influenced by the protonation of its two amine functionalities, which dictates its solubility and interaction with analytical instrumentation.[1] This guide is intended for researchers, analytical chemists, and drug development professionals who require a detailed understanding of this compound's analytical profile.

Introduction: Chemical Identity and Importance

This compound is a white crystalline powder with the molecular formula C₁₁H₁₈Cl₂N₂ and a molecular weight of approximately 249.18 g/mol .[1][3] The molecule consists of a piperidine ring and a phenyl group linked by an amine bridge. The dihydrochloride salt form enhances its solubility in polar solvents, a crucial factor for many analytical and laboratory applications.[1]

The significance of this compound is largely tied to its role as a process impurity and reference standard in the forensic identification of clandestinely produced opioids.[2] Accurate spectroscopic data is the cornerstone of its unambiguous identification, ensuring the reliability of analytical methods used to detect and quantify it in various matrices.

Below is a diagram illustrating the chemical structure of N-phenylpiperidin-4-amine in its dihydrochloride salt form, highlighting the protonated amine groups.

Caption: Structure of this compound.

Spectroscopic Data and Interpretation

Comprehensive, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature or public spectral databases. Much of the accessible data pertains to its free base form, N-phenyl-4-piperidinamine (CAS 23056-29-3).[4][5] The protonation of the two nitrogen atoms in the dihydrochloride salt significantly alters the electronic environment of the molecule, which would be reflected in its NMR, IR, and mass spectra.

This guide will, therefore, outline the expected spectroscopic characteristics based on the known data of the free base and fundamental principles of spectroscopy, while clearly noting the distinction. This approach provides a predictive framework for researchers analyzing this specific salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the dihydrochloride salt dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the following features are anticipated:

-

¹H NMR: The proton spectrum is expected to be complex due to the protonation of the amines. The N-H protons of the anilinium and piperidinium ions would likely appear as broad signals at a downfield chemical shift, and their integration would correspond to four protons. The aromatic protons on the phenyl ring would appear in the typical aromatic region (approx. 7-8 ppm), with splitting patterns indicative of a monosubstituted ring. The protons on the piperidine ring would be found further upfield, with their chemical shifts influenced by the positive charge on the adjacent nitrogen.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the anilinium nitrogen (C-N) would be shifted downfield compared to the free base. The carbons of the piperidine ring would also experience a downfield shift due to the inductive effect of the neighboring positive charge on the piperidinium nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would differ significantly from its free base.

The NIST WebBook provides an evaluated IR spectrum for the free base, N-phenyl-4-piperidinamine, which serves as a useful comparison.[4]

Table 1: Comparison of Expected IR Absorptions

| Functional Group | Free Base (N-phenyl-4-piperidinamine) | Dihydrochloride Salt (Expected) | Rationale for Change |

| N-H Stretch (Aniline) | ~3400-3300 cm⁻¹ (sharp) | Broad absorption ~3200-2500 cm⁻¹ | Formation of anilinium (R-NH₂⁺) and piperidinium (R₂NH₂⁺) ions leads to broad, strong stretching bands. |

| N-H Stretch (Piperidine) | ~3300 cm⁻¹ (sharp) | Included in the broad ~3200-2500 cm⁻¹ region | See above. |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Largely unaffected by salt formation. |

| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | Largely unaffected by salt formation. |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹ and ~1500 cm⁻¹ | ~1600 cm⁻¹ and ~1500 cm⁻¹ | Benzene ring vibrations are generally stable. |

Experimental Protocol for Acquiring IR Spectra (General Method):

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum to yield the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues.

For the free base, N-phenyl-4-piperidinamine, the molecular weight is 176.26 g/mol .[5] The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 176.

When analyzing the dihydrochloride salt, the ionization technique is critical.

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for pre-charged molecules like salts. In positive ion mode ESI-MS, one would expect to observe the protonated free base, [M+H]⁺, at an m/z of 177.14. The dihydrochloride form would not be observed directly as a single entity in the gas phase.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used in forensic labs. However, the dihydrochloride salt is non-volatile. It would require either derivatization or a high-temperature injection port that would likely cause the salt to decompose to the volatile free base before ionization. In this case, the resulting mass spectrum would be identical to that of the free base.[2]

Table 2: Key Mass Spectrometry Data

| Analyte Form | Ionization Method | Expected Key Ion (m/z) |

| Free Base (C₁₁H₁₆N₂) | EI | 176 (M⁺) |

| Dihydrochloride Salt | ESI (+) | 177 ([M+H]⁺) |

| Dihydrochloride Salt | GC-MS (after thermal decomp.) | 176 (M⁺ of free base) |

Conclusion and Best Practices

The definitive spectroscopic analysis of this compound requires direct experimental measurement. While data from the free base provides a valuable predictive tool, researchers must be cautious about direct comparisons, especially for IR and NMR spectroscopy where the protonation state has a profound impact.

For unambiguous identification, it is recommended to use a multi-technique approach. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while NMR provides the definitive structural map. When working with this compound, particularly as a reference standard, it is crucial to obtain a Certificate of Analysis from the supplier, which should contain the experimentally determined spectroscopic data for the specific lot number.

This guide serves as a foundational resource, bridging the gap in publicly available data by providing a scientifically grounded prediction of the spectroscopic characteristics of this compound.

References

-

Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

-

NIST. (n.d.). N-Phenyl-4-piperidinamine IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Federal Register. (2023, April 17). DEA Proposed Rule: Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

-

NIST. (n.d.). N-Phenyl-4-piperidinamine Mass Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Anilinopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of a foundational understanding of key chemical entities in drug discovery and development. The molecular structure of a compound is the blueprint from which its chemical behavior, reactivity, and physiological effects are derived. This guide is dedicated to a thorough examination of 4-anilinopiperidine dihydrochloride, a molecule of significant interest in both legitimate pharmaceutical research and, notably, as a regulated precursor in the synthesis of fentanyl and its analogues.[1][2] Our purpose here is to provide a detailed, scientifically rigorous resource for professionals who require a deep understanding of this compound's structure and properties for research, analytical, and regulatory purposes. This document moves beyond a simple recitation of facts to explain the why behind the structure—the stereochemistry, the spectroscopic fingerprints, and the synthetic pathways that define it.

Core Molecular Identity and Physicochemical Properties

4-Anilinopiperidine, in its dihydrochloride salt form, is a crystalline solid.[3] The salt formation protonates the two basic nitrogen atoms of the molecule, enhancing its water solubility.

Nomenclature and Identification

To ensure clarity and precision, it is essential to be familiar with the various identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | N-phenylpiperidin-4-amine dihydrochloride | |

| CAS Number | 99918-43-1 | |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | |

| Molecular Weight | 249.18 g/mol | |

| Synonyms | 4-AP dihydrochloride, N-Phenyl-4-piperidinamine dihydrochloride |

Physicochemical Characteristics

The physical properties of 4-anilinopiperidine dihydrochloride are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water. Soluble in DMSO (10 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). Sparingly soluble in Ethanol (0.25 mg/ml) and DMF (0.16 mg/ml). | |

| UV λmax | 246, 293 nm |

Elucidation of the Molecular Structure

The molecular architecture of 4-anilinopiperidine is comprised of a central piperidine ring substituted at the 4-position with an aniline group. In the dihydrochloride salt, both the piperidine and aniline nitrogens are protonated.

Three-Dimensional Conformation and Stereochemistry

The protonation of the two nitrogen atoms introduces positive charges, leading to electrostatic repulsion that will influence the overall conformation. The bulky phenyl group and the protonated amine on the piperidine ring will likely orient themselves to maximize distance and minimize steric hindrance.

Note: A definitive analysis of bond angles, bond lengths, and crystal packing would require single-crystal X-ray diffraction data, which is not publicly available at the time of this writing.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable insights into the molecular structure of 4-anilinopiperidine dihydrochloride, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, typically in the downfield region (δ 7-8 ppm). The protons on the piperidine ring will appear more upfield. The methine proton at the 4-position (CH-N) will be coupled to the adjacent methylene protons. The protons on the nitrogen atoms will be exchangeable with deuterium and may appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbons of the piperidine ring. The carbon atom attached to the nitrogen in the aniline ring (C4 of the piperidine) will be shifted downfield due to the electronegativity of the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorptions for 4-anilinopiperidine dihydrochloride include:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3200-2700 | N-H stretch | Amine salt |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2840 | C-H stretch | Alkane |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1020 | C-N stretch | Amine |

The broad absorption in the 3200-2700 cm⁻¹ region is characteristic of the N-H stretching vibrations in the protonated amine groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For the free base, 4-anilinopiperidine, the molecular ion peak [M]⁺ would be observed at m/z 176.[4] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the aniline group. The dihydrochloride salt would not typically be analyzed directly by electron ionization MS but could be by electrospray ionization.

Synthetic Pathways and Strategic Considerations

The synthesis of 4-anilinopiperidine is a key step in the production of several fentanyl analogues.[1][2] The most common and direct method is the reductive amination of 4-piperidone with aniline.

Reductive Amination: A Core Synthetic Strategy

This widely used method involves two key transformations:

-

Imine Formation: The carbonyl group of 4-piperidone reacts with the primary amine of aniline to form an intermediate imine (a Schiff base). This reaction is typically acid-catalyzed.

-

Reduction: The imine is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common and effective choice due to its mildness and selectivity.

The dihydrochloride salt is then readily prepared by treating the free base with hydrochloric acid in an appropriate solvent.

Caption: Synthetic pathway to 4-anilinopiperidine dihydrochloride.

Role in Medicinal Chemistry and Drug Development

While 4-anilinopiperidine itself is primarily known as a precursor, the 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.

The 4-Anilinopiperidine Scaffold in Opioid Receptor Modulation

The most prominent application of this scaffold is in the development of potent opioid analgesics, most notably fentanyl and its derivatives.[5][6] The 4-anilinopiperidine core provides the necessary structural elements for binding to opioid receptors. Modifications to this core structure have been extensively explored to modulate potency, duration of action, and side-effect profiles.

Beyond Opioids: Emerging Therapeutic Applications

The versatility of the 4-anilinopiperidine and related 4-aminopiperidine scaffolds extends beyond opioid receptor modulation. Research has explored their potential in other therapeutic areas, including:

-

Antiviral Agents: Derivatives of the 4-aminopiperidine scaffold have been investigated for their ability to inhibit the assembly of viruses such as the Hepatitis C virus.

-

Dopamine Transporter (DAT) Ligands: Analogues have been studied as ligands for the dopamine transporter, suggesting potential applications in the treatment of central nervous system disorders.

Regulatory Status and Safety Considerations

It is imperative for any researcher or scientist working with 4-anilinopiperidine dihydrochloride to be fully aware of its legal and safety implications.

Legal Status

Due to its use in the illicit manufacture of fentanyl, 4-anilinopiperidine and its salts are classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[1][2] This designation imposes strict regulatory requirements on its production, distribution, and use.

Health and Safety

4-Anilinopiperidine dihydrochloride is a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:

-

Harmful if swallowed (Acute toxicity, oral)[4]

-

Causes skin irritation (Skin corrosion/irritation)[4]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[4]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

4-Anilinopiperidine dihydrochloride is a molecule with a dual identity. On one hand, it is a critical precursor in the synthesis of a class of potent synthetic opioids, which has led to its strict regulation. On the other hand, its core structure is a valuable scaffold in medicinal chemistry, with potential for the development of new therapeutics for a range of diseases. A comprehensive understanding of its molecular structure, as detailed in this guide, is fundamental for any scientist working with this compound, whether for analytical, synthetic, or drug discovery purposes. Future research will likely continue to explore the therapeutic potential of novel 4-anilinopiperidine derivatives while analytical efforts will focus on the rapid and accurate detection of this controlled substance.

References

-

U.S. Department of Justice, Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register, 88(209), 74352-74359. [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals; Proposed Rule. Federal Register, 88(72), 22955-22962. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. Retrieved from [Link]

- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. In Opioid Analgesics (pp. 287-337). Springer, Boston, MA.

- Yaksh, T. L., & Rudy, T. A. (1977). Studies on the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. European Journal of Pharmacology, 46(1), 83–94.

Sources

- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. regulations.gov [regulations.gov]

An In-Depth Technical Guide to the Synthesis of N-phenylpiperidin-4-amine from N-Boc-4-piperidone

Abstract

This technical guide provides a comprehensive overview of the robust and widely adopted synthetic route to N-phenylpiperidin-4-amine, a critical precursor in pharmaceutical development. The synthesis commences with the readily available N-Boc-4-piperidone and proceeds through a two-step sequence involving a highly efficient reductive amination with aniline, followed by a straightforward acidic deprotection of the tert-butoxycarbonyl (Boc) group. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical process parameters that ensure high yield and purity. The methodologies described herein are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for producing this key synthetic intermediate.

Introduction: The Strategic Importance of N-phenylpiperidin-4-amine

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Most notably, N-phenylpiperidin-4-amine is the central building block for the synthesis of fentanyl and its extensive family of potent opioid analgesics.[1][2] Its structural integrity is paramount for the desired pharmacological activity. The synthetic pathway detailed in this guide, starting from N-Boc-4-piperidone, represents one of the most efficient, scalable, and reliable methods for its production. The use of the Boc protecting group provides a strategic advantage, enabling precise chemical manipulations and ensuring the piperidine nitrogen remains unreactive until its deprotection in the final step.

The Synthetic Pathway: A Two-Stage Approach

The conversion of N-Boc-4-piperidone to N-phenylpiperidin-4-amine is elegantly achieved in two distinct stages:

-

Reductive Amination: Formation of the C-N bond between the piperidone ketone and aniline to yield the protected intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

-

Boc Deprotection: Removal of the Boc protecting group under acidic conditions to liberate the final product, N-phenylpiperidin-4-amine.

This strategic sequence is visualized in the workflow diagram below.

Caption: Overall synthetic workflow.

Part I: Reductive Amination of N-Boc-4-Piperidone

Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction in the same pot.[3][4]

Mechanism and Rationale for Reagent Selection

The reaction between N-Boc-4-piperidone and aniline initially forms a transient hemiaminal intermediate, which then dehydrates to form a reactive iminium ion. This electrophilic species is the substrate for the hydride-based reducing agent.

The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reagents like sodium borohydride (NaBH₄) can reduce the intermediate iminium ion, they are also capable of reducing the starting ketone, leading to undesired side products and lower yields.[3][5]

For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[6][7] Its advantages are threefold:

-

Mildness: STAB is less reactive than NaBH₄ and will not readily reduce the ketone starting material.[5]

-

Enhanced Reactivity towards Iminium Ions: The reaction rate for the reduction of the protonated iminium ion is significantly faster than for the neutral ketone, ensuring high selectivity.[7]

-

One-Pot Procedure: Its selectivity allows for all reagents (ketone, amine, and reducing agent) to be combined at the outset of the reaction, simplifying the experimental procedure.[7][8]

The presence of a catalytic amount of acetic acid is often beneficial, as it facilitates the formation of the iminium ion, which is the active species for reduction.[9][10]

Caption: Simplified reaction mechanism.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

-

Reagents and Materials:

-

N-Boc-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq).

-

Dissolve the piperidone in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][9]

-

Add aniline (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.[9]

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

-

Allow the reaction to stir at room temperature overnight (12-18 hours).[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is often obtained as a white to off-white solid and can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.[8]

-

Process Optimization and Data

The yield and purity of the intermediate are sensitive to several factors. The table below summarizes key parameters and typical outcomes.

| Parameter | Recommended Condition | Rationale & Impact on Outcome | Typical Yield |

| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq) | Mild and selective, prevents ketone reduction. Using less may lead to incomplete reaction; excess ensures completion. | >85%[9] |

| Solvent | DCE, DCM, THF | Aprotic solvents are preferred as they do not react with the reducing agent.[5] | |

| Catalyst | Acetic Acid (0-0.1 eq) | Catalyzes iminium ion formation, accelerating the reaction.[10] | |

| Temperature | Room Temperature | Provides a controlled reaction rate without promoting side reactions. | |

| Reaction Time | 12-18 hours | Ensures the reaction proceeds to completion.[9] |

Part II: Acid-Catalyzed Deprotection of the Boc Group

The final step in the synthesis is the removal of the acid-labile Boc protecting group to yield the target secondary amine.

Mechanism and Rationale

The Boc group is stable to bases and mild acids but is readily cleaved under strong acidic conditions.[11] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the deprotected amine.[12]

Commonly used reagents for this transformation include:

-

Trifluoroacetic Acid (TFA): Typically used in a solution with DCM (e.g., 20-50% TFA in DCM). The reaction is often rapid, occurring at room temperature.[9][13]

-

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like 1,4-dioxane or methanol. This method directly yields the hydrochloride salt of the product, which is often a stable, crystalline solid that can be easily isolated.[8]

Detailed Experimental Protocol: Synthesis of N-phenylpiperidin-4-amine

-

Reagents and Materials:

-

tert-butyl 4-(phenylamino)piperidine-1-carboxylate

-

4M HCl in 1,4-dioxane OR Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium hydroxide solution (e.g., 2M NaOH)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure (using HCl in Dioxane):

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) to the stirring solution at room temperature.

-

Stir the reaction at room temperature for 1-4 hours.[8] Monitor the reaction by TLC or LC-MS.

-

Upon completion, the hydrochloride salt of the product often precipitates from the solution. The solid can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

-

To obtain the free base, the crude reaction mixture (or the isolated salt) can be basified to a pH > 10 with an aqueous NaOH solution.[8]

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-phenylpiperidin-4-amine, typically as an oil or low-melting solid.[8]

-

Safety and Handling

-

Aniline: Is toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium triacetoxyborohydride: Is water-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle in a dry environment.[5]

-

Strong Acids (TFA, HCl): Are highly corrosive. Handle with extreme care in a fume hood, using appropriate PPE.

-

Chlorinated Solvents (DCM, DCE): Are volatile and potentially carcinogenic. All operations should be conducted within a fume hood.

Conclusion

The synthesis of N-phenylpiperidin-4-amine from N-Boc-4-piperidone via reductive amination followed by acidic deprotection is a highly efficient and reliable method. The strategic use of sodium triacetoxyborohydride ensures a selective and high-yielding one-pot conversion to the protected intermediate. Subsequent cleavage of the acid-labile Boc group proceeds cleanly to furnish the desired product. This guide provides the fundamental principles and practical protocols necessary for researchers and developers to successfully implement this crucial synthesis in their work.

References

- Method for synthesizing 1-boc-4-aminopiperidine.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Synthesis of N-Substituted piperidines

- Reductive Amination - Common Conditions. Organic Chemistry Portal.

- N-phenylpiperidin-4-amine synthesis. ChemicalBook.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- Standard Removal of Boc Protecting Group. Aapptec Peptides.

- 4-Anilino-1-Boc-piperidine. Cayman Chemical.

- Sodium triacetoxyborohydride. Organic Chemistry Portal.

- Amine synthesis by reductive amination (reductive alkyl

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- Reductive amination of carbonyl compounds with primary amines. Myers Group, Harvard University.

- 1-Boc-4-AP. Wikipedia.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

N-phenylpiperidin-4-amine dihydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of N-phenylpiperidin-4-amine dihydrochloride

Introduction

N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP), is a significant chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its dihydrochloride salt form is commonly used to improve handling and solubility characteristics.[2] However, its utility is intrinsically linked to its purity and stability over time. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's stability profile is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized products. This is particularly critical given that 4-anilinopiperidine and its salts are designated as List I chemicals by the Drug Enforcement Administration (DEA) due to their use in the illicit manufacture of fentanyl, necessitating stringent handling and storage controls.[3][4][5]

This technical guide provides an in-depth analysis of the stability, storage, and handling of this compound. It moves beyond simple data recitation to explain the causal mechanisms behind stability phenomena and offers a framework for establishing robust, self-validating analytical protocols for its assessment.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability and behavior in various matrices. The dihydrochloride salt form significantly enhances the aqueous solubility compared to the free base.[2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| Synonyms | 4-Anilinopiperidine dihydrochloride, 4-AP dihydrochloride | [1][6] |

| CAS Number | 99918-43-1 | [1][6] |

| Molecular Formula | C₁₁H₁₆N₂ · 2HCl | [1][6] |

| Molecular Weight | 249.18 g/mol | [6] |

| Appearance | White crystalline powder | [2] |

| Solubility | Water: Soluble (enhanced by salt form)[2]PBS (pH 7.2): 10 mg/mL[1]DMSO: 10 mg/mL[1]Methanol: 1 mg/mL[1] | [1][2] |

Stability Profile and Degradation Pathways

The stability of this compound is a function of its inherent chemical structure and its response to environmental factors such as temperature, pH, and the presence of reactive species.

General and Long-Term Stability

When stored under appropriate conditions, this compound is a highly stable compound. Empirical data from suppliers indicates a shelf life of at least five years with no significant degradation.[1] The crystalline salt structure contributes to this stability by minimizing the susceptibility of the amine functional groups to ambient atmospheric components.

Thermal Stability

The compound exhibits good thermal stability under standard laboratory conditions and shows no decomposition when used according to specifications.[2] However, exposure to extreme temperatures will induce thermal decomposition, yielding primary degradation products of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2] While a specific decomposition temperature is not widely reported, this profile is typical for nitrogen-containing organic salts.[2] The ionic interactions within the dihydrochloride salt lattice provide enhanced thermal stability compared to the free base form.[2]

pH and Solution Stability

In aqueous solutions, pH is a critical determinant of stability. In strongly acidic environments (pH 0-2), the compound is fully protonated as the dihydrochloride salt, a state which confers maximum solubility and stability.[2] As the pH increases, the equilibrium will shift towards the monoprotonated and free base forms, which may be more susceptible to oxidative or other degradation pathways.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure—containing a secondary arylamine and a secondary aliphatic amine—allows for the prediction of potential degradation routes based on established chemical principles.

-

Oxidation: The nitrogen atoms, particularly the exocyclic secondary amine, are susceptible to oxidation. This can occur in the presence of strong oxidizing agents or trace metal ions, potentially forming N-oxide derivatives.

-

Reaction with Carbonyls: Amines are known to react with aldehydes and ketones, which can be present as impurities in excipients or solvents.[7] This could lead to the formation of Schiff bases or other condensation adducts, altering the purity profile of the material.[7]

The following diagram illustrates these potential, mechanistically-grounded degradation pathways.

Caption: Potential degradation pathways for N-phenylpiperidin-4-amine.

Recommended Storage and Handling

Adherence to proper storage and handling protocols is the most effective strategy for preserving the long-term integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on an aggregation of supplier datasheets and safety information.

| Parameter | Recommendation | Rationale & Source(s) |

| Temperature | Room temperature for routine use.[1]2-8°C for long-term archival storage.[2] | Prevents thermal degradation.[2] |

| Atmosphere | Store in a dry, well-ventilated area.[8] | Minimizes exposure to moisture and potential atmospheric reactants. |

| Container | Keep container tightly sealed in its original packaging.[9][10] | Prevents contamination and exposure to air/moisture.[10] |

| Incompatibilities | Store away from strong oxidizing agents.[2] | Prevents oxidative degradation.[2] |

Handling and Safety Precautions

Given its hazard profile and regulatory status, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10]

-

Hygiene: Do not eat, drink, or smoke when handling.[10] Wash hands and any exposed skin thoroughly after handling.[8][10]

-

Spill Management: Use dry clean-up procedures to avoid generating dust.[10] Collect spilled material in a sealed, labeled container for proper disposal.[10]

Regulatory Compliance

N-phenylpiperidin-4-amine and its salts are regulated as DEA List I chemicals.[3] All handling, storage, and distribution activities must comply with the regulatory provisions of the Controlled Substances Act (CSA), which includes requirements for registration, record-keeping, and security.[3]

Framework for Stability Testing

For drug development professionals, verifying the stability of a starting material is non-negotiable. This requires a validated, stability-indicating analytical method capable of separating the intact parent compound from any potential degradation products.

The Rationale for a Stability-Indicating Method

A simple potency assay (e.g., a titrimetric analysis) is insufficient for stability testing because it cannot distinguish the active pharmaceutical ingredient (API) from its degradants. A stability-indicating method, typically chromatographic, provides unambiguous separation, allowing for the accurate quantification of any decrease in the parent compound and the corresponding increase in degradation products.

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for developing a stability-indicating assay for this compound, as it is a non-volatile, thermally labile compound.[11] Gas Chromatography (GC) would likely require derivatization to improve the volatility and peak shape of this polar amine.[11]

Protocol: Development of a Stability-Indicating HPLC-UV Method

This section provides a robust, field-proven protocol that serves as a template for method development and validation. The causality behind each step is explained to align with the principles of scientific integrity.

Objective: To develop and validate an HPLC method that can resolve N-phenylpiperidin-4-amine from degradation products generated under forced stress conditions.

1. Instrument and Conditions:

- System: HPLC with a UV/Vis or Photodiode Array (PDA) detector. A PDA is preferred as it provides spectral data to assess peak purity.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns provide excellent retention and separation for moderately polar compounds.

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve the peak shape of the amine.

- Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength.

- Gradient: A gradient elution (e.g., 5% to 95% B over 20 minutes) is necessary to ensure that any late-eluting, non-polar degradants are cleared from the column.

- Flow Rate: 1.0 mL/min.

- Detection: 254 nm. Aromatic compounds typically show strong absorbance at this wavelength.

- Injection Volume: 10 µL.

2. Sample Preparation:

- Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. This diluent is chosen to be compatible with the mobile phase.

3. Forced Degradation Study:

- Rationale: The goal is to intentionally degrade the sample to ensure the analytical method can separate the newly formed impurities from the parent peak.

- Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 80°C for 4 hours.

- Base Hydrolysis: Mix stock solution with 1N NaOH and heat at 80°C for 4 hours.

- Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve for analysis.

- Photolytic Degradation: Expose the stock solution to high-intensity UV light (ICH Option 2) for 24 hours.

- Control: A sample of the stock solution stored at 4°C in the dark.

- Analysis: Analyze all stressed samples and the control. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main N-phenylpiperidin-4-amine peak.

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a batch of this compound.

Caption: A typical workflow for a formal stability study.

Conclusion

This compound is a robust chemical compound when managed with foresight and scientific rigor. Its stability is well-maintained under recommended storage conditions of a cool, dry, and tightly sealed environment. The primary risks to its integrity stem from exposure to high temperatures and incompatible reactive species like strong oxidizers. For professionals in research and drug development, the implementation of a validated, stability-indicating analytical method is not merely a quality control measure but a foundational component of ensuring data integrity and regulatory compliance. By understanding the "why" behind these protocols, scientists can confidently preserve the quality of this critical intermediate for its intended applications.

References

-

Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 4-Anilinopiperidine. [Link]

-

Scientific Research Publishing. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

-

Regulations.gov. (2019). Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine...as List I Chemicals. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Buy this compound | 99918-43-1 [smolecule.com]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. regulations.gov [regulations.gov]

- 6. This compound | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Central Role of 4-Anilinopiperidine in Modern Opioid Synthesis

Introduction: The Rise of a Pivotal Precursor

Within the landscape of synthetic medicinal chemistry, few molecular scaffolds have proven as impactful and notorious as 4-anilinopiperidine. This compound, also known as N-phenyl-4-piperidinamine or 4-AP, is the foundational core of the fentanyl class of synthetic opioids[1][2]. Fentanyl and its analogues are potent agonists of the μ-opioid receptor, driving their clinical use for severe pain management but also fueling an unprecedented public health crisis due to illicit manufacturing and abuse[3][4][5].

Initially, the primary routes for clandestine fentanyl synthesis, such as the Siegfried method, relied on the precursors N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP)[6][7]. However, as international and national bodies, including the United Nations Commission on Narcotic Drugs (CND) and the U.S. Drug Enforcement Administration (DEA), placed stringent controls on NPP and ANPP in 2017, illicit manufacturers adapted[6][7][8]. They pivoted to alternative, unregulated precursors. This strategic shift brought 4-anilinopiperidine to the forefront, transforming it into a critical chokepoint in the synthesis of fentanyl and its derivatives[7][8][9]. Consequently, 4-anilinopiperidine itself, along with its protected form (1-boc-4-AP) and its direct product norfentanyl, were placed under international control[8].

This guide provides an in-depth technical examination of the 4-anilinopiperidine core, detailing its structural significance, its central role in key synthetic pathways, and the chemical principles that underpin its conversion into highly potent opioids.

The 4-Anilinopiperidine Scaffold: A Privileged Structure for Opioid Activity

The remarkable potency of fentanyl-class opioids is intrinsically linked to the specific stereoelectronic properties of the 4-anilinopiperidine nucleus. This scaffold is a "privileged structure," a molecular framework that can bind to multiple biological targets. In this case, it is perfectly tailored for the μ-opioid receptor.

Key Structural Features for Receptor Binding:

-

Piperidine Ring: This saturated heterocycle provides the basic nitrogen atom, which is protonated at physiological pH. This positively charged center is crucial for forming an ionic bond with a conserved aspartate residue in the μ-opioid receptor, a primary anchoring point for many opioids.

-

Anilino Group: The N-phenyl group at the 4-position is essential for creating potent analgesic activity. It engages in hydrophobic and van der Waals interactions within a specific pocket of the receptor.

-